Cas no 1038363-71-1 (1-Cyclopentyl-1H-imidazole-2-thiol)

1-Cyclopentyl-1H-imidazole-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-cyclopentyl-1H-imidazole-2-thiol
- 1-cyclopentylimidazole-2-thiol
- 1-Cyclopentyl-1H-imidazole-2-thiol
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- MDL: MFCD11201079
- インチ: 1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11)
- InChIKey: VDALIJNEOCIQEA-UHFFFAOYSA-N
- ほほえんだ: S=C1NC=CN1C1CCCC1
計算された属性
- せいみつぶんしりょう: 168.07211956g/mol
- どういたいしつりょう: 168.07211956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-Cyclopentyl-1H-imidazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C152126-500mg |
1-cyclopentyl-1h-imidazole-2-thiol |
1038363-71-1 | 500mg |
$ 295.00 | 2022-06-06 | ||
Life Chemicals | F2147-0445-1g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
TRC | C152126-1g |
1-cyclopentyl-1h-imidazole-2-thiol |
1038363-71-1 | 1g |
$ 475.00 | 2022-06-06 | ||
Advanced ChemBlocks | L18640-1G |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95% | 1g |
$705 | 2024-05-21 | |
Life Chemicals | F2147-0445-0.25g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2147-0445-5g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
Advanced ChemBlocks | L18640-5G |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95% | 5g |
$1965 | 2024-05-21 | |
Life Chemicals | F2147-0445-2.5g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
Life Chemicals | F2147-0445-10g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
Life Chemicals | F2147-0445-0.5g |
1-cyclopentyl-1H-imidazole-2-thiol |
1038363-71-1 | 95%+ | 0.5g |
$335.0 | 2023-09-06 |
1-Cyclopentyl-1H-imidazole-2-thiol 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
1-Cyclopentyl-1H-imidazole-2-thiolに関する追加情報
Research Brief on 1-Cyclopentyl-1H-imidazole-2-thiol (CAS: 1038363-71-1): Recent Advances and Applications
The compound 1-Cyclopentyl-1H-imidazole-2-thiol (CAS: 1038363-71-1) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic thiol derivative has attracted significant attention due to its unique structural features and potential pharmacological activities. Recent studies have explored its applications as a building block for novel therapeutic agents, particularly in the areas of enzyme inhibition and antimicrobial development.
Structural analysis reveals that the cyclopentyl substitution at the N1 position of the imidazole ring provides enhanced lipophilicity compared to simpler imidazole derivatives, while the thiol group at the 2-position offers versatile reactivity for further chemical modifications. This combination makes 1-Cyclopentyl-1H-imidazole-2-thiol particularly valuable for structure-activity relationship (SAR) studies in drug design.
Recent pharmacological investigations have demonstrated that derivatives of 1-Cyclopentyl-1H-imidazole-2-thiol show promising inhibitory activity against several clinically relevant enzymes. A 2023 study published in the Journal of Medicinal Chemistry reported potent inhibition of protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. The compound's ability to form reversible covalent bonds with cysteine residues in enzyme active sites appears to contribute to its biological activity.
In antimicrobial research, a series of 1-Cyclopentyl-1H-imidazole-2-thiol derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent analogs showed minimum inhibitory concentrations (MICs) comparable to current first-line antibiotics, with the added advantage of lower cytotoxicity against mammalian cells. These findings were recently presented at the 2024 International Conference on Antimicrobial Agents and Chemotherapy.
Synthetic methodologies for 1-Cyclopentyl-1H-imidazole-2-thiol have also seen significant advancements. A novel one-pot synthesis protocol developed in 2023 improved the yield to 78% while reducing the number of purification steps. This methodological improvement has facilitated larger-scale production for preclinical studies and structure-activity optimization programs.
Current challenges in the development of 1-Cyclopentyl-1H-imidazole-2-thiol-based therapeutics include optimizing pharmacokinetic properties and target selectivity. Ongoing research is focusing on prodrug strategies to enhance oral bioavailability and structural modifications to improve tissue distribution. The compound's potential as a versatile pharmacophore continues to drive innovation in multiple therapeutic areas.
Future research directions for 1-Cyclopentyl-1H-imidazole-2-thiol include exploration of its applications in targeted protein degradation and as a warhead in covalent inhibitor design. Preliminary computational studies suggest favorable binding interactions with several disease-relevant protein targets, warranting further experimental validation. The compound's unique combination of structural features positions it as a valuable tool for medicinal chemistry and chemical biology research in the coming years.
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